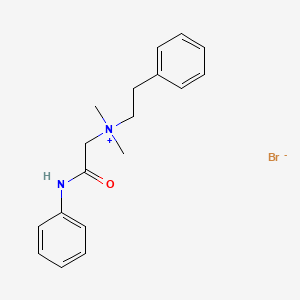
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C18H23BrN2O. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenethylamine with phenyl isocyanate, followed by quaternization with methyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation reactions can produce corresponding oxidized derivatives.
科学的研究の応用
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
類似化合物との比較
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium bromide
Uniqueness
What sets Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide apart from these similar compounds is its specific chemical structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly useful in applications where these properties are critical.
特性
CAS番号 |
3131-75-7 |
|---|---|
分子式 |
C18H23BrN2O |
分子量 |
363.3 g/mol |
IUPAC名 |
(2-anilino-2-oxoethyl)-dimethyl-(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C18H22N2O.BrH/c1-20(2,14-13-16-9-5-3-6-10-16)15-18(21)19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H |
InChIキー |
DMAQJKVRHQMEHB-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
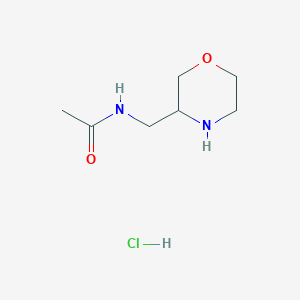

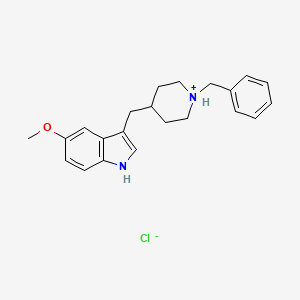
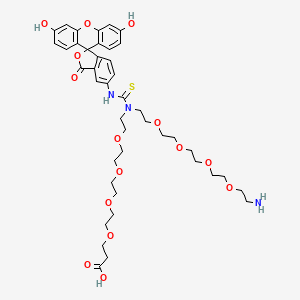
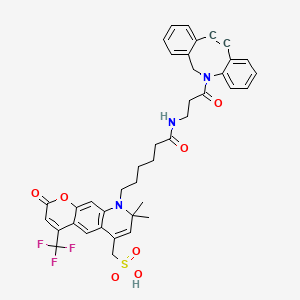
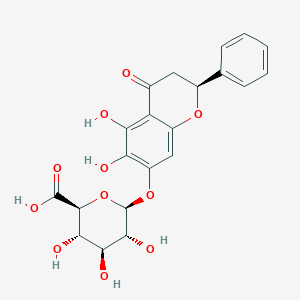
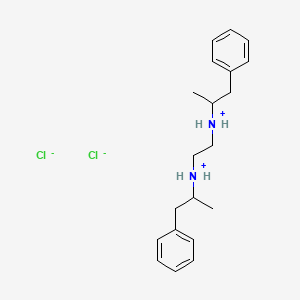
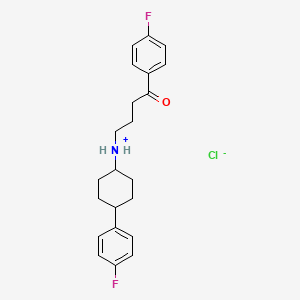
![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
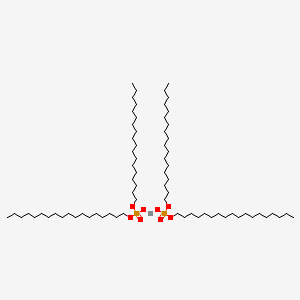
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)


